molecular formula C20H20N2O6 B460774 2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-37-9

2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460774
CAS No.: 674805-37-9
M. Wt: 384.4g/mol
InChI Key: PVTADMTUWXIBHN-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyranopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.

    Functional Group Modifications: Introduction of the amino group, hydroxymethyl group, and other substituents is carried out through various substitution and addition reactions.

    Final Cyclization: The final step often involves a cyclization reaction to form the pyranopyran core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
  • 2-Amino-6-(hydroxymethyl)-4-(4-ethoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Uniqueness

2-Amino-6-(hydroxymethyl)-4-(4-isopropoxy-3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy and methoxy groups, in particular, may confer distinct properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-propan-2-yloxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-10(2)26-15-5-4-11(6-16(15)25-3)17-13(8-21)20(22)28-18-14(24)7-12(9-23)27-19(17)18/h4-7,10,17,23H,9,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTADMTUWXIBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601106538
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-[3-methoxy-4-(1-methylethoxy)phenyl]-8-oxopyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674805-37-9
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-[3-methoxy-4-(1-methylethoxy)phenyl]-8-oxopyrano[3,2-b]pyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674805-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-[3-methoxy-4-(1-methylethoxy)phenyl]-8-oxopyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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